1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide
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Overview
Description
1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is often used in research settings, particularly in the study of enzyme inhibition and peptide synthesis.
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The synthetic route often includes the following steps:
Protection of the amino group: The amino group of L-proline is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling reaction: The protected L-proline is then coupled with L-valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group using hydrogenation or acidic conditions to yield the desired compound
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents and conditions
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide has several scientific research applications:
Enzyme Inhibition: It is used as an inhibitor of specific enzymes, such as prolidase, which cleaves dipeptides with a C-terminal prolyl residue.
Peptide Synthesis: The compound is utilized in the synthesis of peptides and peptide derivatives, which are important in drug development and biochemical research.
Biological Studies: It is employed in studies related to protein-protein interactions and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide involves its interaction with specific enzymes or proteins. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to selectively inhibit enzymes like prolidase by binding to their active sites. This inhibition can affect various biochemical pathways and processes .
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl-L-proline: This compound is also used as an enzyme inhibitor and in peptide synthesis.
N-Carbobenzyloxy-L-proline: Similar to N-Benzyloxycarbonyl-L-proline, it is used in biochemical research and peptide synthesis.
1-[(Benzyloxy)carbonyl]-L-prolyl-L-proline: This compound has a similar structure and is used in similar applications.
The uniqueness of this compound lies in its specific combination of L-proline and L-valine, which imparts distinct properties and applications in scientific research.
Properties
CAS No. |
65273-98-5 |
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Molecular Formula |
C18H25N3O4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O4/c1-12(2)15(16(19)22)20-17(23)14-9-6-10-21(14)18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H2,19,22)(H,20,23)/t14-,15-/m0/s1 |
InChI Key |
BOEKVAHCZVKAFZ-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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